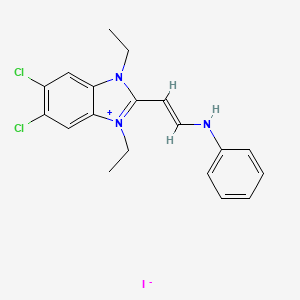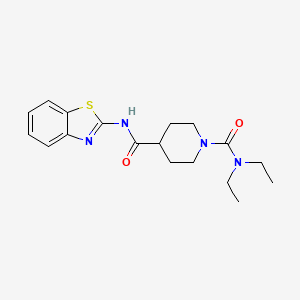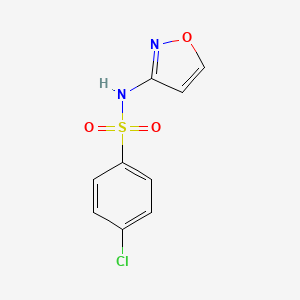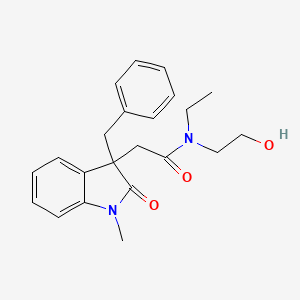![molecular formula C24H25N3O4S B5295415 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as NSC-707545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has a molecular weight of 473.6 g/mol. In
Mecanismo De Acción
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide acts as a potent inhibitor of AKT, GSK-3β, and CDK2 by binding to the ATP-binding pocket of the kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of these kinases. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, suggesting its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and inhibition of pro-inflammatory cytokine production. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential use in the treatment of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for AKT, GSK-3β, and CDK2. However, the compound has limited solubility in water, which may pose challenges for in vivo experiments. Additionally, the compound has not been extensively studied in clinical trials, and its safety profile and pharmacokinetics are not well understood.
Direcciones Futuras
There are several future directions for the study of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further studies are needed to evaluate the safety and efficacy of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical trials. Additionally, the compound may have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders, which warrant further investigation. Finally, the development of more potent and selective derivatives of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide may lead to the discovery of novel therapeutics for a wide range of diseases.
Métodos De Síntesis
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-pyridinylmethyl)aniline to form the amide intermediate, which is then treated with morpholine and sulfonyl chloride to give the final product.
Aplicaciones Científicas De Investigación
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several kinases, including protein kinase B (AKT), glycogen synthase kinase-3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes such as cell growth, proliferation, and survival.
Propiedades
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-18-2-5-21(17-23(18)32(29,30)27-12-14-31-15-13-27)24(28)26-22-6-3-19(4-7-22)16-20-8-10-25-11-9-20/h2-11,17H,12-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIANMXDZQOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)


![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)

![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)